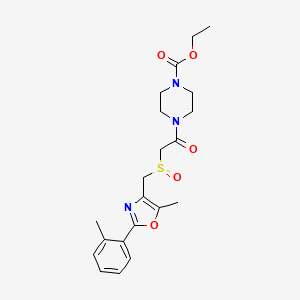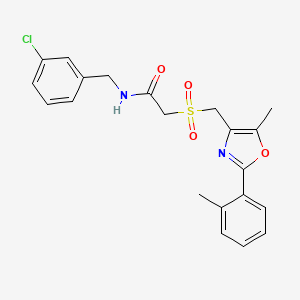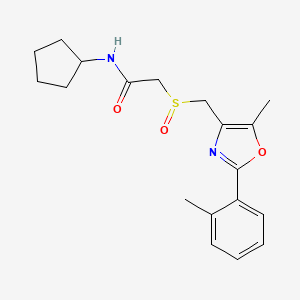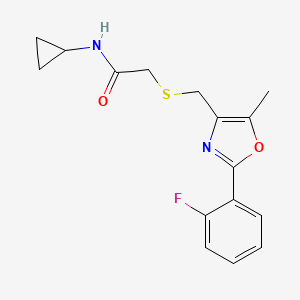![molecular formula C21H19ClN2O5S B10816291 N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide](/img/structure/B10816291.png)
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((2-(2-chlorophenyl)-5-methyloxazol-4-yl)methyl)sulfinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WAY-332075 is a chemical compound with the molecular formula C21H19ClN2O5S. It is known for its unique structure, which includes a benzo[d][1,3]dioxol-5-ylmethyl group and a 2-(2-chlorophenyl)-5-methyloxazol-4-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of WAY-332075 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzo[d][1,3]dioxol-5-ylmethylamine with 2-(2-chlorophenyl)-5-methyloxazole-4-carbaldehyde under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of WAY-332075 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
WAY-332075 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of WAY-332075.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
WAY-332075 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of WAY-332075 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways vary depending on the specific application and context of use .
相似化合物的比较
WAY-332075 can be compared with other similar compounds based on its structure and chemical properties. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-181187: A potent and selective dopamine receptor agonist.
WAY-267464: An oxytocin receptor agonist.
WAY-332075 is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound in scientific research .
属性
分子式 |
C21H19ClN2O5S |
|---|---|
分子量 |
446.9 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C21H19ClN2O5S/c1-13-17(24-21(29-13)15-4-2-3-5-16(15)22)10-30(26)11-20(25)23-9-14-6-7-18-19(8-14)28-12-27-18/h2-8H,9-12H2,1H3,(H,23,25) |
InChI 键 |
MWHRWWDGXGKCSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CS(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-YL]-2-({[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)ethan-1-one](/img/structure/B10816215.png)

![2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816233.png)
![N-cyclohexyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B10816235.png)

![2-({[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816239.png)
![2-({[5-Methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816240.png)
![N-benzyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816243.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816248.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]ethanone](/img/structure/B10816266.png)
![2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816268.png)

![2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816278.png)
